molecular formula C22H16F3N3O3 B11479666 N-[1-(furan-2-ylmethyl)-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide

N-[1-(furan-2-ylmethyl)-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide

Cat. No.: B11479666
M. Wt: 427.4 g/mol
InChI Key: BQCZUWKNPWVRAK-UHFFFAOYSA-N
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Description

N-{1-[(FURAN-2-YL)METHYL]-5-OXO-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL}BENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a furan ring, a trifluoromethyl group, and an imidazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(FURAN-2-YL)METHYL]-5-OXO-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL}BENZAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the furan-2-ylmethyl intermediate, followed by the introduction of the phenyl and trifluoromethyl groups. The final step involves the formation of the imidazole ring and the attachment of the benzamide group. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(FURAN-2-YL)METHYL]-5-OXO-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions include various substituted imidazole and benzamide derivatives, which can be further utilized in different applications.

Scientific Research Applications

N-{1-[(FURAN-2-YL)METHYL]-5-OXO-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL}BENZAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[(FURAN-2-YL)METHYL]-5-OXO-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances its binding affinity and stability, making it a potent molecule for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[(THIOPHEN-2-YL)METHYL]-5-OXO-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL}BENZAMIDE
  • N-{1-[(PYRIDIN-2-YL)METHYL]-5-OXO-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL}BENZAMIDE

Uniqueness

N-{1-[(FURAN-2-YL)METHYL]-5-OXO-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL}BENZAMIDE is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs.

Properties

Molecular Formula

C22H16F3N3O3

Molecular Weight

427.4 g/mol

IUPAC Name

N-[1-(furan-2-ylmethyl)-5-oxo-2-phenyl-4-(trifluoromethyl)imidazol-4-yl]benzamide

InChI

InChI=1S/C22H16F3N3O3/c23-22(24,25)21(27-19(29)16-10-5-2-6-11-16)20(30)28(14-17-12-7-13-31-17)18(26-21)15-8-3-1-4-9-15/h1-13H,14H2,(H,27,29)

InChI Key

BQCZUWKNPWVRAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(=O)N2CC3=CC=CO3)(C(F)(F)F)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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